

Technical Guide: Solubility of 2-Nitro-p-cresol in Organic Solvents

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Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

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Introduction

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-p-cresol (4-methyl-2-nitrophenol), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. Due to the limited availability of specific solubility data for **3-Methyl-2-nitroanisole**, this guide focuses on the closely related and extensively studied compound, 2-Nitro-p-cresol. The structural similarity and relevance to drug development make its solubility profile highly pertinent for researchers, scientists, and professionals in the field.

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter in drug development. It influences crucial processes such as crystallization, purification, and formulation. Understanding the solubility behavior of 2-Nitro-p-cresol in different organic solvents allows for the optimization of these processes, leading to improved yield, purity, and cost-effectiveness.

This document presents quantitative solubility data for 2-Nitro-p-cresol in a range of common organic solvents at various temperatures. It also details the experimental methodology used to obtain these data, providing a basis for reproducible research.

Quantitative Solubility Data

The mole fraction solubility of 2-Nitro-p-cresol was determined in eight organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, and toluene)

at temperatures ranging from 278.15 K to 318.15 K under atmospheric pressure. The experimental data are summarized in the table below.

Table 1: Mole Fraction Solubility (x) of 2-Nitro-p-cresol in Various Organic Solvents at Different Temperatures (T)

T/K	Methanol	Ethanol	Isopropanol	n-Propanol	Ethyl Acetate	Acetone	Acetonitrile	Toluene
278.15	0.2239	0.2831	0.2852	0.3134	0.4437	0.5281	0.3542	0.3829
283.15	0.2521	0.3168	0.3201	0.3512	0.4852	0.5693	0.3951	0.4283
288.15	0.2834	0.3542	0.3589	0.3926	0.5291	0.6125	0.4393	0.4771
293.15	0.3181	0.3956	0.4021	0.4379	0.5756	0.6578	0.4871	0.5296
298.15	0.3565	0.4413	0.4498	0.4875	0.6248	0.7052	0.5386	0.5859
303.15	0.3989	0.4916	0.5024	0.5416	0.6769	0.7548	0.5941	0.6461
308.15	0.4456	0.5468	0.5598	0.6004	0.7318	0.8066	0.6537	0.7103
313.15	0.4969	0.6071	0.6225	0.6643	0.7897	0.8607	0.7176	0.7785
318.15	0.5531	0.6728	0.6908	0.7334	0.8506	0.9172	0.7861	0.8509

Experimental Protocol: Gravimetric Method

The solubility of 2-Nitro-p-cresol was determined using a static gravimetric method, which involves measuring the mass of the solute dissolved in a known mass of solvent at equilibrium.

Materials:

- 2-Nitro-p-cresol (purity > 99.5%)
- Organic solvents (methanol, ethanol, isopropanol, n-propanol, ethyl acetate, acetone, acetonitrile, toluene; all analytical grade)
- Jacketed glass vessel (100 mL)

- Thermostatic water bath with a magnetic stirrer
- Digital analytical balance (accuracy ± 0.1 mg)
- Drying oven

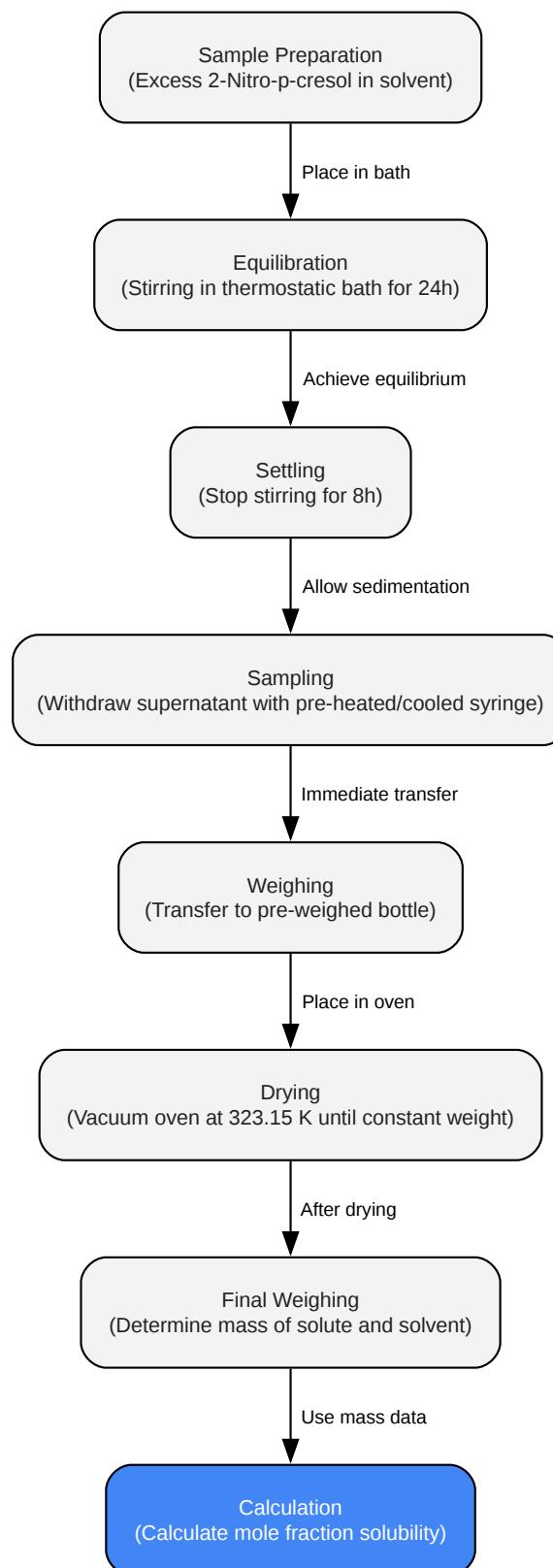
Procedure:

- **Sample Preparation:** An excess amount of 2-Nitro-p-cresol was added to a known mass of the selected organic solvent in the jacketed glass vessel.
- **Equilibration:** The vessel was sealed and placed in the thermostatic water bath. The solution was continuously stirred at a constant temperature for at least 24 hours to ensure solid-liquid equilibrium was reached. Preliminary tests confirmed that 24 hours was sufficient to achieve equilibrium.
- **Sampling:** After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 8 hours to allow for the sedimentation of undissolved solid particles.
- **Analysis:** A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that could affect the solubility. The withdrawn sample was immediately transferred to a pre-weighed weighing bottle.
- **Drying and Weighing:** The weighing bottle containing the sample was placed in a vacuum drying oven at 323.15 K until a constant weight was achieved. The mass of the dissolved 2-Nitro-p-cresol was then determined by subtracting the mass of the empty weighing bottle. The mass of the solvent was determined by the difference between the total mass of the sample and the mass of the dissolved solute.
- **Mole Fraction Calculation:** The mole fraction solubility (x) was calculated using the following formula: $x = (m_1/M_1) / [(m_1/M_1) + (m_2/M_2)]$ where:
 - m_1 and m_2 are the masses of the solute (2-Nitro-p-cresol) and the solvent, respectively.
 - M_1 and M_2 are the molar masses of the solute and the solvent, respectively.

- Temperature Variation: The experiment was repeated at different temperatures by adjusting the temperature of the thermostatic water bath.

Visualizations

Experimental Workflow for Solubility Determination

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Caption: Workflow of the gravimetric method for solubility determination.

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